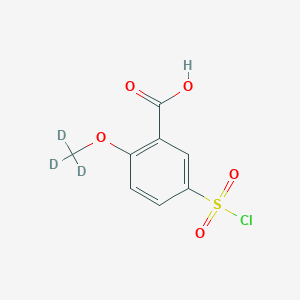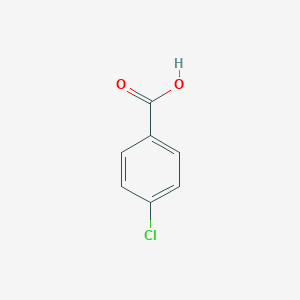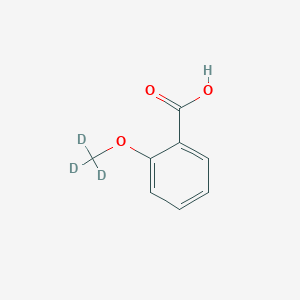![molecular formula C20H32O3 B127383 (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 142666-04-4](/img/structure/B127383.png)
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, commonly known as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a natural prostaglandin produced by the human body. It is a potent anti-inflammatory agent and has been studied extensively for its therapeutic potential in various diseases.
Mechanism Of Action
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid exerts its effects through various mechanisms. It can activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. It can also inhibit nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation. Additionally, it can induce apoptosis in cancer cells through various pathways.
Biochemical And Physiological Effects
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating various pathways, including the p53 pathway.
Advantages And Limitations For Lab Experiments
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several advantages for lab experiments. It is a natural compound produced by the human body, making it a safe and non-toxic compound to use in experiments. It is also readily available and can be synthesized easily. However, one limitation of using (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid in experiments is its instability, as it can degrade rapidly in the presence of light and heat.
Future Directions
There are several future directions for research on (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid. One area of research is the development of novel drugs based on the structure of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, which could lead to the development of more effective therapies. Additionally, further research is needed to determine the optimal dosage and administration route of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for different diseases.
Synthesis Methods
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid is synthesized from prostaglandin D2 (PGD2) through a series of enzymatic reactions. PGD2 is first converted to 15-deoxy-Δ12,14-PGJ2 by the enzyme PGD2 11-ketoreductase. This intermediate is then further metabolized to (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid by the enzyme 15-oxoprostaglandin 13-reductase.
Scientific Research Applications
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cancer cells. In diabetes, it has been shown to improve insulin sensitivity and reduce inflammation. In cardiovascular diseases, it has been shown to have protective effects on the heart and blood vessels.
properties
CAS RN |
142666-04-4 |
|---|---|
Product Name |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1 |
InChI Key |
NWFUQBWWNMLSID-OZVPIJNCSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O |
SMILES |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
synonyms |
(+)(-)-8,12-trans-9-oxo-prosta-5,14-dienoic acid 8,12-OPA 8,12-trans-(5Z-14Z)-9-oxo-prosta-5,14-dienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



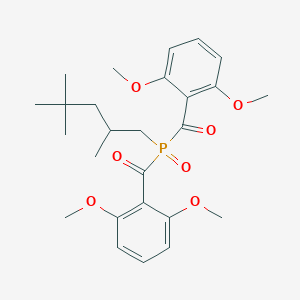
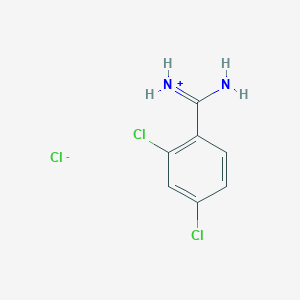
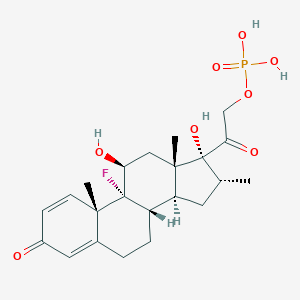
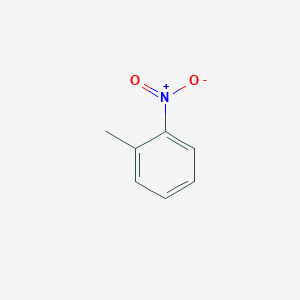
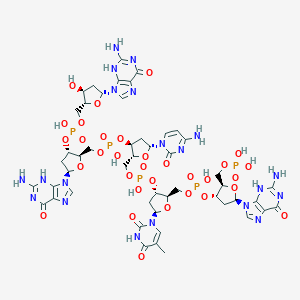
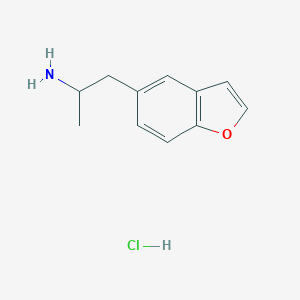
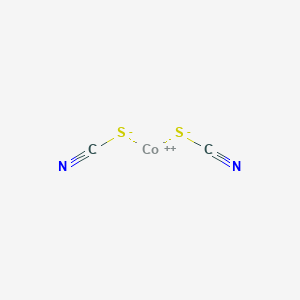
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
